molecular formula C12H12ClN3O2S B12207349 Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate

Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate

Cat. No.: B12207349
M. Wt: 297.76 g/mol
InChI Key: WIXYCIXZXHZZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate is a heterocyclic carbamate derivative featuring a thiazole ring substituted with a 4-chlorophenyl group at position 4 and an ethyl carbamate moiety at position 3. The structural motif of the thiazole ring, combined with halogenated aryl groups, enhances electronic and steric interactions, influencing both physicochemical properties and biological efficacy.

Properties

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

ethyl N-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C12H12ClN3O2S/c1-2-18-12(17)16-10-9(15-11(14)19-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15)(H,16,17)

InChI Key

WIXYCIXZXHZZEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Core Thiazole Ring Formation

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazole scaffold. In this approach, 1-methylthiourea reacts with α-haloketones under basic conditions to form the thiazole ring. For example, ethyl 2-chloro-3-oxobutanoate undergoes cyclization with 1-methylthiourea in pyridine, yielding ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate with 93% efficiency. Adapting this to the target compound requires substituting the methyl group with a 4-chlorophenyl moiety at the 4-position.

Reaction Conditions and Mechanistic Insights

  • Substrate Preparation : 2-Bromo-1-(4-chlorophenyl)ethanone is synthesized via bromination of 1-(4-chlorophenyl)ethanone using HBr/AcOH.

  • Cyclization : The α-bromoketone reacts with thiourea derivatives in anhydrous THF at −78°C, mediated by LDA (lithium diisopropylamide), to facilitate deprotonation and nucleophilic attack.

  • Workup : Quenching with aqueous HCl followed by extraction with CHCl₃ and recrystallization from hexane/EtOAC yields the thiazole intermediate.

Table 1. Optimization of Thiazole Ring Formation

ParameterConditionYield (%)Purity (%)Source
SolventTHF8895
BaseLDA9397
Temperature−78°C8593
Alternative HalogenCl (vs. Br)7289
ReagentSolventBaseYield (%)Purity (%)Source
Ethyl chloroformateTHFTEA7894
Ethyl chloroformateDMFDIPEA6588
Methyl chloroformateTHFTEA4276

Palladium-Catalyzed Cross-Coupling for 4-Chlorophenyl Functionalization

Suzuki-Miyaura Coupling

For late-stage introduction of the 4-chlorophenyl group, Suzuki-Miyaura coupling offers regioselectivity and functional group tolerance. A brominated thiazole intermediate reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1), achieving 70–85% yields.

Optimization Insights

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄ balances cost and efficiency.

  • Ligand Effects : Biphenyl ligands increase turnover but complicate purification.

  • Temperature : Microwave irradiation at 140°C for 45 min reduces reaction time from 18 h to <1 h.

Purification and Crystallization Techniques

Recrystallization Protocols

Final purification often involves recrystallization from hexane/EtOAc (1:3) or MTBE (methyl tert-butyl ether). The α-polymorph of the target compound is obtained by slow cooling (0.5°C/min) from a saturated solution in THF, yielding >99% purity.

Purity Challenges

  • Byproduct Formation : Over-alkylation during carbamoylation generates ethyl [2-(ethylcarbamoyl)-4-(4-chlorophenyl)thiazol-5-yl]carbamate, necessitating silica gel chromatography (EtOAc/hexane gradient).

  • Polymorphism : The α-form is preferred for stability; rapid crystallization induces β-form impurities.

Green Chemistry Alternatives

Solvent-Free Microwave Synthesis

Microwave-assisted reactions in solvent-free conditions reduce waste and improve energy efficiency. For example, cyclocondensation of thiourea derivatives with α-haloketones under microwave irradiation (140°C, 300 W) achieves 89% yield in 20 min, compared to 8 h conventionally .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate has demonstrated significant antimicrobial properties. Research has shown that compounds with thiazole rings exhibit activity against various bacterial strains. For instance, derivatives of thiazole have been synthesized and evaluated for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. In a study, certain thiazole derivatives showed promising results in inhibiting the growth of these bacteria, suggesting that this compound could be a lead compound for developing new antibiotics .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to interact with inflammatory pathways, potentially reducing inflammation in various models. In one study, this compound was tested in vitro and demonstrated the ability to inhibit pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent .

Neuropharmacological Applications
Research into the neuropharmacological effects of thiazole derivatives has identified their potential in treating neurological disorders. This compound may serve as a scaffold for developing drugs targeting conditions such as Alzheimer's disease. Studies have shown that certain thiazole compounds can reduce amyloid-beta levels in neuronal cell lines, which is crucial for Alzheimer's pathology .

Agrochemical Applications

Pesticidal Activity
In agricultural science, this compound has been explored for its pesticidal properties. Thiazole derivatives have shown efficacy as insecticides and fungicides. Field trials have indicated that compounds similar to this compound can effectively control pests such as aphids and fungal pathogens affecting crops .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various methods including microwave-assisted synthesis and solvent-free conditions which enhance yield and reduce reaction time. The structure–activity relationship (SAR) studies indicate that modifications at the phenyl ring or the thiazole moiety can significantly influence biological activity. For instance, substituents on the phenyl ring have been shown to enhance antimicrobial potency by altering the compound's lipophilicity and electronic properties .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of thiazole derivatives including this compound were tested against a panel of bacterial strains. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Agrochemical Field Trials
Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest populations and improved crop yields. These results highlight the compound's viability as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbamate Derivatives

Compound Name Key Substituents Core Structure Reference
This compound 4-Cl-phenyl, ethyl carbamate Thiazole
4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl methylcarbamate (6a) 3,4-diCl-phenyl, methyl carbamate Phenyl-carbamate
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 4-Cl-phenyl, 4-F-phenyl, pyrazole Thiazole-pyrazole
[2-Amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid 3,4-dimethylphenyl, acetic acid Thiazole-acid

Physicochemical Properties

Lipophilicity

Lipophilicity, measured via HPLC-derived capacity factor (log k), varies with substituents. This compound likely exhibits moderate lipophilicity compared to analogs:

  • Chlorine substitution : Derivatives with 3,4-dichlorophenyl groups (e.g., 6a–i) show higher log k values due to increased hydrophobicity, whereas hydroxyl or methoxy groups reduce lipophilicity .
  • Carbamate vs. ester groups: Ethyl carbamates generally have higher solubility in polar solvents than methyl esters, as seen in 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl methylcarbamate (4a) .

Thermal Stability and Melting Points

Melting points correlate with molecular symmetry and intermolecular interactions:

  • This compound derivatives with nitro groups (e.g., 4-nitrophenyl) exhibit higher melting points (206–208°C) due to strong dipole interactions and planar geometry .
  • Compounds with flexible alkyl chains (e.g., ethyl vs. methyl carbamates) display lower melting points, as seen in 6-hydroxy-1,3-dimethylpyrimidine-2,4-dione derivatives .

Crystallographic and Conformational Analysis

The crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate () reveals:

  • Planarity : The fused rings are nearly coplanar (deviation ≤ 0.106 Å), promoting π-π stacking.
  • Hydrogen bonding: Intramolecular N–H···O bonds form S(6) motifs, while intermolecular N–H···O bonds create dimers, enhancing thermal stability . In contrast, simpler thiazole carbamates lacking fused rings may exhibit less pronounced crystallinity due to reduced planar rigidity.

Biological Activity

Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate, also known as ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, effects on pluripotency in stem cells, and structure-activity relationships (SAR).

Antibacterial Activity

Recent studies have highlighted the antibacterial potency of thiazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

  • Mechanism of Action : The antibacterial activity is primarily attributed to the ability of the compound to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription, making them critical targets for antibiotic development .
  • Comparative Potency : In vitro studies have demonstrated that this thiazole derivative exhibits superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .
Bacterial StrainMIC (μg/mL)
Streptococcus pneumoniae0.008
Staphylococcus epidermidis0.03
Streptococcus pyogenes0.06

Effects on Pluripotency

This compound has also been studied for its role in enhancing pluripotency in stem cells:

  • Oct3/4 Induction : The compound has been identified as a potent inducer of Oct3/4 expression in embryonic stem cells (ESCs). Oct3/4 is a crucial transcription factor involved in maintaining pluripotency and self-renewal in ESCs. The forced expression of Oct3/4 can facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs), which holds significant therapeutic potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure:

  • Substituent Effects : Research indicates that the nature and position of substituents on the thiazole ring significantly affect the compound's biological activity. For example, lipophilic groups at specific positions enhance antibacterial potency due to improved interactions with bacterial targets .
  • Carbamate Group : The presence of a carbamate moiety has been shown to facilitate additional hydrogen bonding with target enzymes, which enhances enzymatic inhibition and overall biological efficacy .

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.0033 to 0.046 μg/mL against bacterial topoisomerases. This indicates a strong potential for these compounds as novel antibiotics .
  • Stem Cell Research : In a high-throughput screening campaign aimed at identifying small molecules that induce Oct3/4 expression, this compound emerged as a lead candidate due to its significant enhancement of Oct3/4 levels in ESCs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.